N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a chromen-2-one structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . This is followed by the reaction with aromatic aldehydes to introduce the phenyl group . The chromen-2-one structure is synthesized separately through the Pechmann condensation of phenols with β-ketoesters under acidic conditions . The final step involves coupling the benzimidazole and chromen-2-one structures through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield . The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: Enzymes like topoisomerase and kinases.
Pathways Involved: Inhibition of DNA replication and cell division, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, omeprazole.
Chromen-2-one Derivatives: Warfarin, coumarin.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to its combined benzimidazole and chromen-2-one structures, which confer a broad spectrum of biological activities .
Properties
Molecular Formula |
C28H25N3O5 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C28H25N3O5/c1-16-18-13-14-22(34-2)26(35-3)25(18)36-28(33)19(16)15-23(32)31-24(17-9-5-4-6-10-17)27-29-20-11-7-8-12-21(20)30-27/h4-14,24H,15H2,1-3H3,(H,29,30)(H,31,32) |
InChI Key |
DDCDDSFCBSICRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC(C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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